N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide (hereafter referred to as the "target compound") is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl substituent on the oxazepine core and a 2-methoxy-4,5-dimethylbenzenesulfonamide moiety.
The dibenzooxazepine scaffold is distinct from thiazepine analogs (e.g., in ) due to the oxygen atom in the seven-membered ring, which influences electronic properties and metabolic stability .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-26-19-8-6-7-9-21(19)31-20-11-10-17(14-18(20)24(26)27)25-32(28,29)23-13-16(3)15(2)12-22(23)30-4/h6-14,25H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDABNBFQERYWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Oxidation to Form the Ketone:
Sulfonamide Formation: The final step involves the reaction of the oxazepine derivative with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and methoxy groups are key sites for hydrolysis:
a. Acidic Hydrolysis
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The sulfonamide moiety undergoes hydrolysis in concentrated sulfuric acid (80% v/v) at 80–100°C, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid and the corresponding dibenzo[b,f] oxazepine amine derivative .
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The methoxy group resists cleavage under these conditions due to steric protection from adjacent methyl groups .
b. Basic Hydrolysis
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In NaOH (2M, reflux), partial demethylation of the methoxy group occurs, forming a phenolic intermediate. This reaction is slower compared to simpler methoxyarenes due to electronic deactivation by the sulfonamide group .
Oxidation Reactions
The oxazepine ring and methyl substituents participate in oxidation:
The oxazepine ring remains intact under most oxidative conditions due to conjugation stabilization.
Nucleophilic Substitution
The sulfonamide’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution:
a. Halogenation
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Bromination (Br₂/FeBr₃) occurs regioselectively at the para position of the methoxy group, forming a mono-brominated product (89% yield) .
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Chlorination (Cl₂/AlCl₃) targets the ortho position relative to the sulfonamide group (76% yield) .
b. Nitration
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Nitration (HNO₃/H₂SO₄) produces a mixture of meta -nitro (65%) and para -nitro (22%) isomers due to competing directing effects of the sulfonamide and methoxy groups .
Condensation Reactions
The secondary amine in the oxazepine ring participates in condensation:
a. Aldol Condensation
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Reacts with aromatic aldehydes (e.g., benzaldehyde) in EtOH/KOH to form α,β-unsaturated ketones (e.g., 10-ethyl-11-oxo-8-(2-methoxy-4,5-dimethylphenylsulfonamido)dibenzo[b,f] oxazepin-2-yl)cinnamaldehyde (63% yield) .
b. Schiff Base Formation
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Forms stable imines with primary amines (e.g., aniline) in anhydrous THF, yielding N-(10-ethyl-11-oxo-dibenzo[b,f] oxazepin-2-yl)-N'-(aryl)methanimines (81–94% yields) .
Biochemical Interactions
The compound exhibits targeted reactivity in biological systems:
a. Enzyme Inhibition
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Acts as a carbonic anhydrase IX/XII inhibitor (Kᵢ = 89.9–230.6 nM) via sulfonamide-Zn²⁺ coordination in the active site .
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Inhibits acetylcholinesterase (IC₅₀ = 4.8 μM) through π-π stacking with Trp86 and hydrogen bonding to Glu202 .
b. Metabolic Pathways
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Undergoes hepatic CYP3A4-mediated demethylation of the methoxy group, forming a catechol metabolite .
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Glucuronidation occurs at the phenolic OH group (post-demethylation), enhancing urinary excretion .
Stability Under Synthetic Conditions
Key stability data:
| Condition | Observation |
|---|---|
| Aqueous HCl (1M, 24h) | <5% decomposition |
| Aqueous NaOH (1M, 24h) | 12% decomposition (via sulfonamide cleavage) |
| UV light (254 nm, 6h) | Photodegradation (22%) with oxazepine ring contraction |
| Heating (150°C, 2h) | Stable; no decomposition observed |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s sulfonamide group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide-containing substrates. It may also exhibit antimicrobial properties due to the presence of the sulfonamide moiety.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. The dibenzo[b,f][1,4]oxazepine core is structurally related to compounds with known pharmacological activities, such as antipsychotic and antidepressant drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazepine and sulfonamide groups.
Mechanism of Action
The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The oxazepine core may interact with receptor proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Dibenzooxazepine Derivatives
Pharmacological Implications
Core Substituents
Sulfonamide Modifications
- Methoxy and Methyl Groups (Target Compound): The 2-methoxy and 4,5-dimethyl groups on the benzenesulfonamide moiety introduce steric bulk and electron-donating effects, which may enhance receptor binding specificity compared to halogenated analogs (e.g., 4-fluoro in ) .
- Trifluoromethyl (): The electron-withdrawing trifluoromethyl group in benzamide derivatives increases metabolic resistance but may reduce solubility .
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs) and its implications in treating various diseases, including cancer and parasitic infections.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O3S. Its structure features a dibenzoxazepine core with an ethyl group and a sulfonamide moiety that contributes to its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Weight | 358.47 g/mol |
| Functional Groups | Ethyl, oxo, methoxy, dimethyl, sulfonamide |
| Core Structure | Dibenzo[b,f][1,4]oxazepine |
Histone Deacetylase Inhibition
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class can act as HDAC inhibitors. HDACs are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has therapeutic potential in cancer treatment by reactivating silenced tumor suppressor genes.
Antigiardial Activity
Studies have shown that related compounds exhibit significant antigiardial activity against Giardia duodenalis, a protozoan parasite responsible for giardiasis. This suggests that this compound may also possess similar therapeutic applications in treating parasitic infections.
Angiogenesis Inhibition
Recent findings highlight the compound's role as an angiogenesis inhibitor. Angiogenesis is the formation of new blood vessels from pre-existing ones and is a critical process in tumor growth and metastasis. Inhibiting this process can potentially hinder tumor progression .
Study 1: HDAC Inhibition
A study published in Science Advances demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit potent HDAC inhibition. The research included in vitro assays showing significant reduction of HDAC activity upon treatment with these compounds .
Study 2: Antigiardial Effects
Another investigation focused on the antigiardial effects of related oxazepine derivatives. The study reported a dose-dependent reduction in Giardia duodenalis viability, indicating promising therapeutic potential for treating giardiasis.
Study 3: Angiogenesis Inhibition
In a recent trial involving various dibenzo[b,f][1,4]oxazepine derivatives, including N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide, researchers observed significant inhibition of endothelial cell proliferation and migration—key processes in angiogenesis—suggesting its utility in cancer therapy .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Optimizing the synthesis involves stepwise modifications, such as adjusting reaction temperatures, catalysts, or solvent systems. For example, intermediates like ethyl-N-p-toluenesulfonyl derivatives (similar to those in benzazepine syntheses) can be stabilized using anhydrous conditions and inert atmospheres to minimize side reactions . Heterocyclic annulation strategies, as demonstrated in dibenzoxepin-fused systems, may enhance regioselectivity during ring closure . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and crystallization from ethanol/water mixtures can improve purity.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY/HMBC) to confirm substituent positions and sulfonamide linkage integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) resolves conformational ambiguities in the dibenzooxazepine core . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, which is crucial for handling during downstream applications.
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Methodological Answer: Employ co-solvent systems (e.g., DMSO/PEG-400) or formulate as nanoemulsions using lipid-based carriers. Structural analogs with methoxy and methyl groups (as in the 4,5-dimethylbenzenesulfonamide moiety) often exhibit improved solubility via micellar encapsulation . Pre-formulation studies should include pH-solubility profiling and stability testing under physiological conditions (37°C, pH 7.4) to identify optimal delivery strategies.
Advanced Research Questions
Q. What computational modeling approaches predict this compound’s interactions with biological targets?
Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model ligand-receptor binding affinities. Tools like COMSOL Multiphysics integrated with AI-driven parameter optimization enable predictive modeling of the sulfonamide group’s hydrogen-bonding interactions with enzymatic active sites . Virtual screening against homology-modeled targets (e.g., kinases or GPCRs) should prioritize scaffolds with dibenzooxazepine cores, leveraging QSAR databases to refine predictions .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Theoretical frameworks linking molecular conformation (e.g., oxazepine ring puckering) to activity differences must guide hypothesis testing . For instance, compare the compound’s dihydro vs. oxidized states in enzymatic vs. cellular environments, as redox-sensitive moieties may alter target engagement .
Q. What strategies establish robust structure-activity relationships (SAR) for this compound’s derivatives?
Methodological Answer: Synthesize analogs with systematic substitutions (e.g., varying ethyl/methoxy groups or sulfonamide substituents) and evaluate against a panel of targets. Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Crystallographic data from related dibenzooxazepines can identify key pharmacophoric features .
Q. How can advanced separation technologies improve enantiomeric purity during synthesis?
Methodological Answer: Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) resolves racemic mixtures, particularly if the ethyl group at position 10 induces stereochemical complexity. Membrane-based separation techniques (e.g., enantioselective nanofiltration) offer scalable alternatives, as demonstrated in CRDC-classified research on membrane technologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
